

# Spectroscopic Characterization of 3-Phenylloxetan-3-amine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Phenylloxetan-3-amine hydrochloride

**Cat. No.:** B581544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-Phenylloxetan-3-amine hydrochloride** ( $C_9H_{12}ClNO$ ), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted data based on established spectroscopic principles, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a practical resource for researchers in the synthesis, characterization, and application of this compound.

## Chemical Structure and Properties

- IUPAC Name: **3-Phenylloxetan-3-amine hydrochloride**
- CAS Number: 1211284-11-5[[1](#)]
- Molecular Formula:  $C_9H_{12}ClNO$ [[1](#)]
- Molecular Weight: 185.65 g/mol [[1](#)]
- Structure: Chemical structure of 3-Phenylloxetan-3-amine hydrochloride

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Phenylloxetan-3-amine hydrochloride**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
8.5 - 9.5	Broad Singlet	3H	-NH <sub>3</sub> <sup>+</sup>
7.3 - 7.6	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
4.8 - 5.0	Multiplet	4H	Oxetane Ring (-CH <sub>2</sub> -O-CH <sub>2</sub> -)

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
135 - 140	Aromatic (Quaternary C)
128 - 130	Aromatic (CH)
75 - 80	Oxetane Ring (-CH <sub>2</sub> -O-)
60 - 65	Oxetane Ring (C-NH <sub>3</sub> <sup>+</sup> )

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2800 - 3200	Strong, Broad	N-H stretch (Ammonium salt)
3000 - 3100	Medium	Aromatic C-H stretch
1600, 1490	Medium	Aromatic C=C stretch
1500 - 1600	Medium	N-H bend (Ammonium salt)
950 - 1000	Strong	C-O-C stretch (Oxetane)
690 - 770	Strong	Aromatic C-H bend

## Mass Spectrometry (MS)

For the hydrochloride salt, the mass spectrum would typically be acquired for the free base, 3-Phenylloxetan-3-amine (C<sub>9</sub>H<sub>11</sub>NO), which has a monoisotopic mass of 149.0841 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
149	[M] <sup>+</sup> (Molecular ion of the free base)
120	[M - CH <sub>2</sub> O] <sup>+</sup>
104	[C <sub>6</sub> H <sub>5</sub> CNH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the molecular structure.

## Materials:

- **3-Phenylhexan-3-amine hydrochloride** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 or 500 MHz)

## Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the solid **3-Phenylhexan-3-amine hydrochloride** and dissolve it in approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Tune the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (DMSO at  $\delta$  2.50 ppm).
  - Integrate the signals and determine the multiplicities.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the proton-decoupled  $^{13}\text{C}$  spectrum (e.g., 1024-4096 scans, relaxation delay of 2-5 seconds).
  - Process the data similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the solvent peak (DMSO-d<sub>6</sub> at  $\delta$  39.52 ppm).

## IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-Phenylhexan-3-amine hydrochloride** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar.
  - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
  - Transfer the powder to a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or translucent pellet.

- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR instrument.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

## Mass Spectrometry

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.[\[3\]](#)

Materials:

- **3-Phenylhexan-3-amine hydrochloride** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)

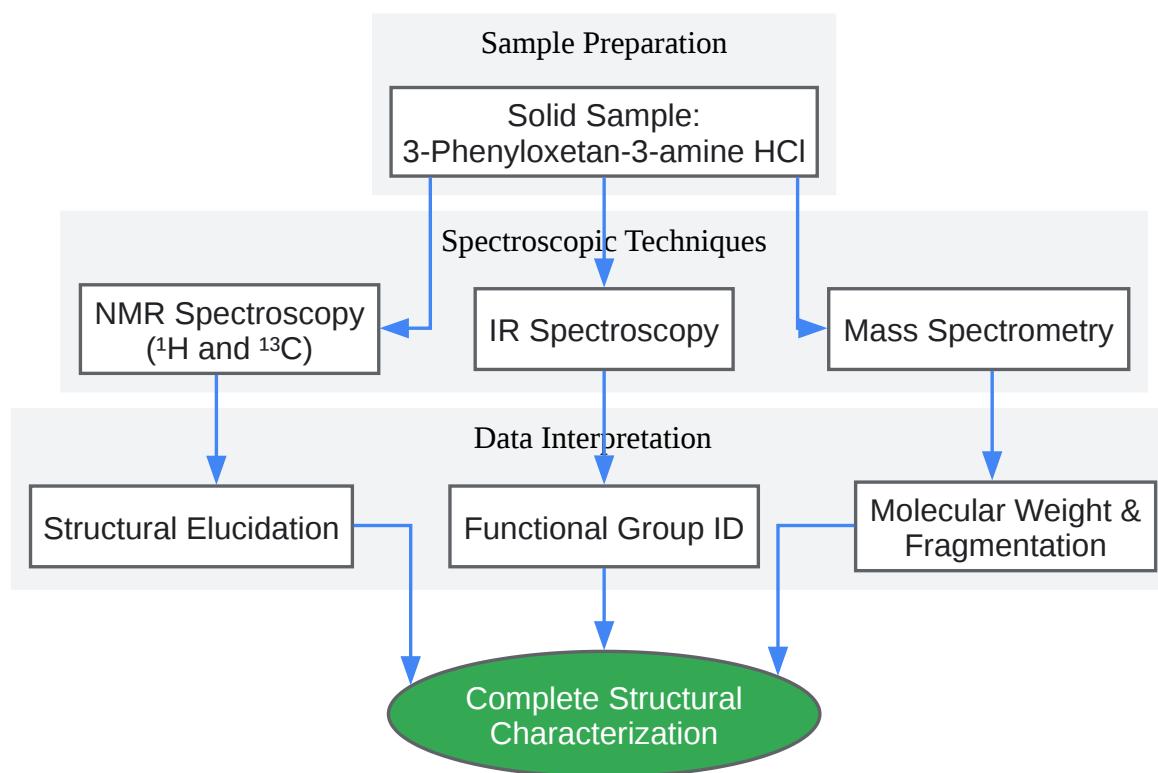
Procedure (using LC-MS with ESI):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol. The acidic nature of the hydrochloride salt is generally compatible with positive ion mode ESI.
- Instrument Setup:
  - Set up the liquid chromatography system with an appropriate column and mobile phase.
  - Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates, and temperature) and mass analyzer settings.
- Data Acquisition:
  - Inject the sample solution into the LC-MS system.

- Acquire the mass spectrum in full scan mode to detect the molecular ion.
- If desired, perform fragmentation analysis (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation.

## Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **3-Phenylloxetan-3-amine hydrochloride**.



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Caption: General workflow for the spectroscopic characterization of an organic solid.

This guide provides a foundational understanding of the expected spectroscopic properties of **3-Phenylloxetan-3-amine hydrochloride** and the methodologies to obtain them. Researchers can use this information to guide their own experimental work and data interpretation.

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## References

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